molecular formula C15H22N4O4 B2704024 N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide CAS No. 836666-07-0

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide

Cat. No. B2704024
CAS RN: 836666-07-0
M. Wt: 322.365
InChI Key: GVNZLYFYJCAWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(3-morpholinopropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MMH or MMHydrazide. This compound has been found to possess several unique qualities that make it useful in various research fields.

Mechanism of Action

The mechanism of action of MMH is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce the production of inflammatory cytokines in animal models.
Biochemical and Physiological Effects:
MMH has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to reduce the production of inflammatory cytokines in animal models. MMH has been found to possess neuroprotective properties that make it useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using MMH in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. It also possesses neuroprotective properties that make it useful in the study of neurodegenerative diseases. The limitations of using MMH in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of MMH. One area of research could focus on the development of more efficient synthesis methods for MMH. Another area of research could focus on the development of new derivatives of MMH that possess improved properties. Additionally, further studies could be conducted to elucidate the mechanism of action of MMH and to identify new applications for this compound in scientific research.

Synthesis Methods

The synthesis of MMH involves the reaction of 2-methoxybenzohydrazide and 3-morpholinopropanoyl chloride in the presence of a base. The reaction proceeds via an intermediate product that is then treated with hydrazine hydrate to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MMH has been widely used in scientific research as a tool for studying various biological processes. It has been found to be useful in the study of cancer, inflammation, and neurodegenerative diseases. MMH has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess neuroprotective properties that make it useful in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropanoylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-22-13-5-3-2-4-12(13)16-15(21)18-17-14(20)6-7-19-8-10-23-11-9-19/h2-5H,6-11H2,1H3,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNZLYFYJCAWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NNC(=O)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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